Paulownin

Catalog No.
S617983
CAS No.
13040-46-5
M.F
C20H18O7
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paulownin

CAS Number

13040-46-5

Product Name

Paulownin

IUPAC Name

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1

InChI Key

CAQZFLPWHBKTTR-WNISUXOKSA-N

SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Synonyms

paulownin

Canonical SMILES

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Isomeric SMILES

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6

Paulownin, also known as catalpol, is a natural product found in various plants, most notably in Paulownia tomentosa (commonly known as the Princess Tree) []. It belongs to a class of compounds called iridoid glycosides, known for their diverse biological activities []. Due to its unique properties and potential health benefits, paulownin has garnered increasing interest in the scientific research community.

Anti-inflammatory and Antioxidant Properties

Several studies have investigated the anti-inflammatory and antioxidant properties of paulownin. It has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential therapeutic effect in inflammatory diseases [, ]. Additionally, paulownin exhibits free radical scavenging activity, protecting cells from oxidative damage, which is linked to various chronic diseases [].

Neuroprotective Potential

Research suggests that paulownin may possess neuroprotective properties. Studies have demonstrated its ability to protect brain cells from damage caused by various neurotoxins, including those implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease [, ]. Furthermore, paulownin has been shown to improve cognitive function and memory in animal models [].

Other Potential Applications

Beyond its anti-inflammatory, antioxidant, and neuroprotective properties, paulownin is being explored for various other applications in scientific research:

  • Cancer research: Studies suggest that paulownin may have anti-cancer effects by inhibiting the proliferation of cancer cells and promoting their death [].
  • Diabetes research: Paulownin has been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential role in managing diabetes.
  • Bone health research: Studies indicate that paulownin may stimulate bone formation and promote bone health.

Paulownin is a naturally occurring compound classified as a furofuran lignan, primarily extracted from the Paulownia tomentosa tree. It possesses the molecular formula C20H18O7C_{20}H_{18}O_{7} and a molecular weight of 370.35 g/mol. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, immunomodulatory, and hypoglycemic effects, while demonstrating low toxicity levels .

That enhance its structural properties and functionalities. Notably, it reacts with 2,5-dichloro-1,4-benzoquinone (DDQ), leading to the formation of 4-pyrone derivatives . Additionally, total synthesis methods have been developed for racemic paulownin using photocyclization reactions, which introduce stereogenic centers into its structure . These reactions are significant for producing modified derivatives with potential therapeutic applications.

Research indicates that paulownin exhibits several promising biological activities:

  • Anti-inflammatory: It reduces inflammation by modulating immune responses.
  • Analgesic: Paulownin alleviates pain through its interaction with pain pathways.
  • Immunomodulatory: The compound enhances immune system functions.
  • Hypoglycemic: It has been shown to lower blood sugar levels effectively .

These properties make paulownin a candidate for further pharmacological studies and potential therapeutic applications.

Paulownin can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the Paulownia tomentosa tree or other sources like Tecoma stans var. stans.
  • Chemical Modification: Techniques such as alkylation of hydroxyl groups have been employed to create modified derivatives with enhanced biological properties .
  • Total Synthesis: Advanced synthetic approaches, including photocyclization reactions, have been developed to produce racemic paulownin and its derivatives in the laboratory setting .

The diverse biological activities of paulownin suggest several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it may be used in developing pain relief medications.
  • Nutraceuticals: Its hypoglycemic effects could lead to formulations aimed at managing diabetes.
  • Cosmetics: The compound's anti-inflammatory properties may be beneficial in skincare products targeting inflammation and irritation .

Interaction studies involving paulownin have focused on its effects on various biological systems. Research has demonstrated that it interacts positively with immune cells, enhancing their function and response to pathogens. Additionally, studies on its analgesic properties indicate interactions with pain receptors and pathways that mediate pain perception . These interactions are crucial for understanding how paulownin can be utilized in therapeutic contexts.

Paulownin shares structural similarities with other lignans and furofuran compounds. Here are some notable compounds for comparison:

Compound NameStructure TypeUnique Features
GmelinolLignanExhibits different biological activity profiles compared to paulownin.
GummadiolLignanReacts similarly but produces different derivatives under specific conditions.
7-O-EthylarboreolLignanShows unique pharmacological properties distinct from those of paulownin.

Paulownin is unique due to its specific combination of anti-inflammatory and hypoglycemic activities, which are not as pronounced in many similar compounds . Its structural modifications also allow for diverse derivative synthesis that can enhance its therapeutic potential.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

370.10525291 g/mol

Monoisotopic Mass

370.10525291 g/mol

Heavy Atom Count

27

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

13040-46-5

Wikipedia

Paulownin

Dates

Modify: 2023-08-15

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